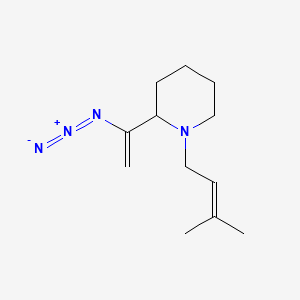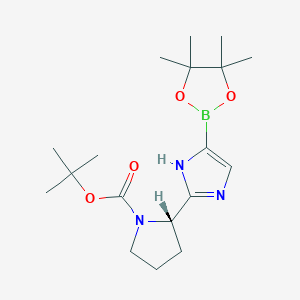
1,10b-Dihydro-2-methyl-3(2H)-fluoranthenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,10b-ジヒドロ-2-メチル-3(2H)-フルオランテノンは、フルオランテンファミリーに属する有機化合物です。フルオランテンは、縮合環構造を特徴とする多環芳香族炭化水素です。この特定の化合物は、ジヒドロフルオランテンコアにメチル基とケトン官能基を含む、そのユニークな構造的特徴で注目されています。
2. 製法
合成ルートと反応条件
1,10b-ジヒドロ-2-メチル-3(2H)-フルオランテノンの合成は、通常、次の手順を伴います。
環化反応: 適切な前駆体から、環化反応を実施してフルオランテンコアを形成します。これは、フリーデル・クラフツのアシル化反応または他の環化技術を使用して達成できます。
還元: 次に、得られたフルオランテン誘導体は、還元条件に付され、ジヒドロ官能基を導入します。一般的な還元剤には、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムがあります。
酸化: 最後に、酸化反応によりケトン官能基が導入されます。これは、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して達成できます。
工業生産方法
1,10b-ジヒドロ-2-メチル-3(2H)-フルオランテノンの工業生産には、大規模なバッチまたは連続プロセスが含まれる場合があります。重要な考慮事項には、反応条件の最適化、高収率の確保、副生成物の最小化が含まれます。触媒と溶媒は、反応効率と選択性を高めるために選択されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,10b-Dihydro-2-methyl-3(2H)-fluoranthenone typically involves the following steps:
Cyclization Reaction: Starting from a suitable precursor, a cyclization reaction is carried out to form the fluoranthene core. This can be achieved using Friedel-Crafts acylation or other cyclization techniques.
Reduction: The resulting fluoranthene derivative is then subjected to reduction conditions to introduce the dihydro functionality. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Oxidation: Finally, the ketone functional group is introduced through oxidation reactions. This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. Key considerations include optimizing reaction conditions, ensuring high yields, and minimizing by-products. Catalysts and solvents are selected to enhance reaction efficiency and selectivity.
化学反応の分析
反応の種類
1,10b-ジヒドロ-2-メチル-3(2H)-フルオランテノンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物はさらに酸化されて、追加の官能基を導入したり、既存の官能基を変更したりできます。
還元: 還元反応は、ケトン基をアルコールに変換するために使用できます。
置換: 求電子置換反応または求核置換反応は、芳香環に新しい置換基を導入できます。
付加: 付加反応は、ジヒドロフルオランテンコアに存在する二重結合で発生する可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム、または過酸化水素。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、または触媒的還元。
置換: ハロゲン化剤、求核剤、または求電子剤。
付加: 金属触媒を用いた水素ガス、または他の付加試薬。
主な生成物
酸化: カルボン酸、アルコール、またはその他の酸化された誘導体の形成。
還元: アルコールまたは完全に還元された炭化水素の形成。
置換: ハロゲン、アルキル基、またはその他の置換基の導入。
付加: 飽和または部分的に飽和された誘導体の形成。
4. 科学研究の用途
1,10b-ジヒドロ-2-メチル-3(2H)-フルオランテノンは、科学研究でさまざまな用途があります。
化学: より複雑な多環芳香族化合物を合成するためのビルディングブロックとして使用されます。
生物学: 潜在的な生物活性と生体分子との相互作用について研究されています。
医学: 抗がん剤や抗炎症作用など、潜在的な治療効果について調査されています。
産業: 有機半導体や染料などの先進材料の開発に利用されています。
科学的研究の応用
1,10b-Dihydro-2-methyl-3(2H)-fluoranthenone has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex polycyclic aromatic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
1,10b-ジヒドロ-2-メチル-3(2H)-フルオランテノンの作用機序には、分子標的および経路との相互作用が含まれます。この化合物は、特定の受容体または酵素に結合して、その活性を調節できます。これは、細胞増殖の阻害やアポトーシスの誘導など、さまざまな生物学的効果をもたらす可能性があります。正確な分子標的と経路は、特定の用途と使用のコンテキストによって異なります。
6. 類似の化合物との比較
類似の化合物
フルオランテン: ジヒドロとメチルの修飾を欠いている、同様の多環芳香族構造を持つ親化合物。
1,2-ジヒドロフルオランテン: ジヒドロ修飾を伴うが、置換パターンが異なる関連化合物。
2-メチルフルオランテン: メチル基を持つが、ジヒドロとケトン官能基を欠いている化合物。
独自性
1,10b-ジヒドロ-2-メチル-3(2H)-フルオランテノンは、ジヒドロフルオランテンコア、メチル基、ケトン官能基など、構造的特徴の特定の組み合わせにより、ユニークです。これらの修飾は、さまざまな研究や産業用途に役立つ、独特の化学的および生物学的特性を付与します。
類似化合物との比較
Similar Compounds
Fluoranthene: A parent compound with a similar polycyclic aromatic structure but lacking the dihydro and methyl modifications.
1,2-Dihydrofluoranthene: A related compound with a dihydro modification but different substitution pattern.
2-Methylfluoranthene: A compound with a methyl group but lacking the dihydro and ketone functionalities.
Uniqueness
1,10b-Dihydro-2-methyl-3(2H)-fluoranthenone is unique due to its specific combination of structural features, including the dihydrofluoranthene core, methyl group, and ketone functional group. These modifications confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C17H14O |
|---|---|
分子量 |
234.29 g/mol |
IUPAC名 |
2-methyl-2,10b-dihydro-1H-fluoranthen-3-one |
InChI |
InChI=1S/C17H14O/c1-10-9-15-12-6-3-2-5-11(12)13-7-4-8-14(16(13)15)17(10)18/h2-8,10,15H,9H2,1H3 |
InChIキー |
ZTIXUHYXURZUDC-UHFFFAOYSA-N |
正規SMILES |
CC1CC2C3=CC=CC=C3C4=C2C(=CC=C4)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


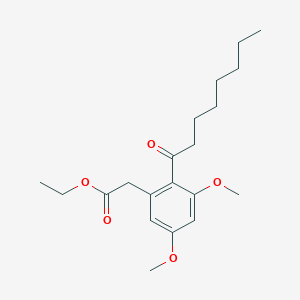
![2-[[4-Amino-1-[5-(1-amino-2-hydroxypropyl)-1,3,4-oxadiazol-2-yl]-4-oxobutyl]carbamoylamino]-3-hydroxypropanoic acid](/img/structure/B11829759.png)
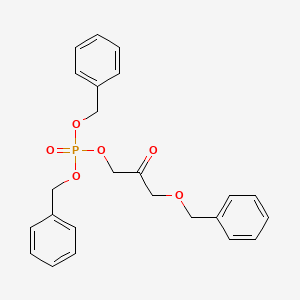
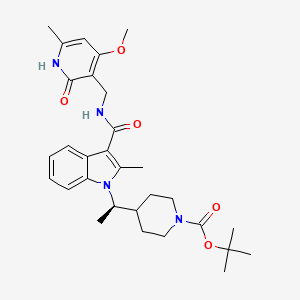
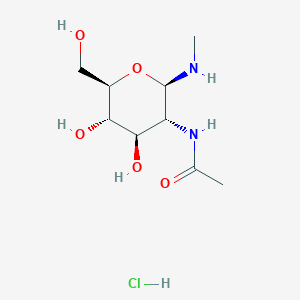
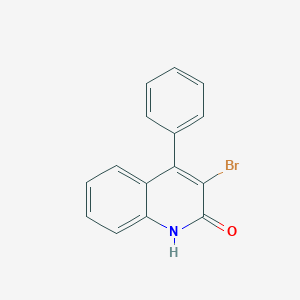
![N'-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-N,N-dimethylmethanimidamide](/img/structure/B11829793.png)

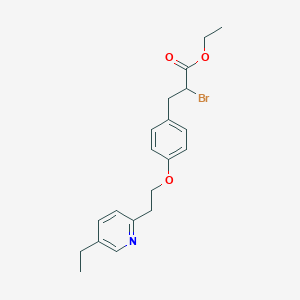
![(3aS,4S,5S,6aR)-4-((E)-3-hydroxy-4-(2-iodo-5-(trifluoromethyl)phenoxy)but-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B11829811.png)
